molecular formula C31H33N3O6 B2675444 1-(2,5-dimethylbenzyl)-6,7-dimethoxy-3-(4-(morpholine-4-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1243030-36-5

1-(2,5-dimethylbenzyl)-6,7-dimethoxy-3-(4-(morpholine-4-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2675444
M. Wt: 543.62
InChI Key: BAYBJKBNLFFDLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-dimethylbenzyl)-6,7-dimethoxy-3-(4-(morpholine-4-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C31H33N3O6 and its molecular weight is 543.62. The purity is usually 95%.
BenchChem offers high-quality 1-(2,5-dimethylbenzyl)-6,7-dimethoxy-3-(4-(morpholine-4-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-dimethylbenzyl)-6,7-dimethoxy-3-(4-(morpholine-4-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Catalysis

The research on quinazoline-2,4(1H,3H)-diones derivatives, including the structure , often involves exploring efficient synthetic routes. For example, an efficient protocol for synthesizing quinazoline-2,4(1H,3H)-diones derivatives from 2-aminobenzonitriles with carbon dioxide using a catalytic amount of cesium carbonate has been developed. This method highlights the role of quinazoline derivatives as key intermediates in the synthesis of several drugs, such as Prazosin, Bunazosin, and Doxazosin, underlining their importance in medicinal chemistry (Patil et al., 2008). Additionally, solvent-free conditions for synthesizing quinazoline-2,4(1H,3H)-diones using carbon dioxide and a catalytic amount of DBU or DBN have been reported, emphasizing sustainable chemistry approaches (Mizuno et al., 2007).

Herbicide Discovery

Quinazoline derivatives are also significant in herbicide discovery. Novel pyrazole-quinazoline-2,4-dione hybrids have been identified as potent inhibitors of 4-Hydroxyphenylpyruvate dioxygenase (HPPD), a crucial target in herbicide development for controlling resistant weeds. This research demonstrates the versatility of quinazoline derivatives in agricultural chemistry, offering promising compounds for weed control with excellent herbicidal activity and crop safety (He et al., 2020).

Drug Development and Other Applications

The research into quinazoline-2,4(1H,3H)-diones extends beyond synthesis and herbicide discovery to include potential applications in drug development and other areas. For instance, derivatives of quinazoline have been studied for their cytotoxic activities against various cancer cell lines, underscoring their potential as anticancer agents (Poorirani et al., 2018). Furthermore, the exploration of novel synthetic routes and the development of new compounds with specific functionalities demonstrate the broad utility of quinazoline derivatives in chemical research and pharmaceutical development.

properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxy-3-[[4-(morpholine-4-carbonyl)phenyl]methyl]quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N3O6/c1-20-5-6-21(2)24(15-20)19-33-26-17-28(39-4)27(38-3)16-25(26)30(36)34(31(33)37)18-22-7-9-23(10-8-22)29(35)32-11-13-40-14-12-32/h5-10,15-17H,11-14,18-19H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYBJKBNLFFDLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)N5CCOCC5)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-dimethylbenzyl)-6,7-dimethoxy-3-(4-(morpholine-4-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.